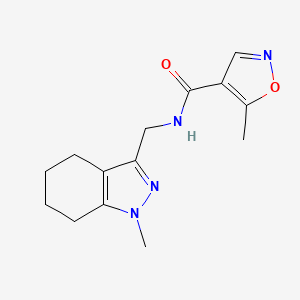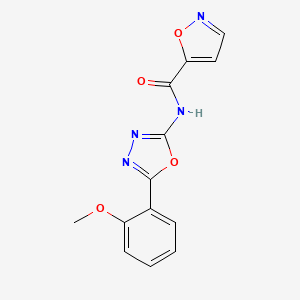
2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. They are used in a variety of natural and synthetic products exhibiting a variety of biological activities . Trifluoroacetic acid is a strong acid often used as a counterion in pharmaceuticals .
Synthesis Analysis
Azetidines can be synthesized through various methods. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates .Chemical Reactions Analysis
The chemical reactions involving azetidines can vary widely depending on the specific compound and reaction conditions. For example, azetidines can undergo reactions such as ring-opening, substitution, and addition reactions .Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid) is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects, potentially through the modulation of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid) has a variety of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective effects, this compound has been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to modulate certain signaling pathways in the body, potentially leading to a variety of other effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid) in lab experiments is its potential for use in the development of new cancer treatments and neuroprotective agents. Additionally, this compound has a relatively simple synthesis method, making it easy to produce in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity, particularly at high doses.
Future Directions
There are a variety of future directions for the study of 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid). One potential direction is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders. Finally, the toxicity of this compound needs to be further studied to determine its safety for use in humans.
Synthesis Methods
The synthesis of 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid) is a complex process that involves multiple steps. The first step involves the reaction of 2-cyanopyrimidine with cyclopropylamine to form 2-(azetidin-3-yl)-5-cyclopropylpyrimidine. The second step involves the reaction of this compound with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt of the compound.
Scientific Research Applications
2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid) has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Safety and Hazards
properties
IUPAC Name |
2-(azetidin-3-yl)-5-cyclopropylpyrimidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2C2HF3O2/c1-2-7(1)8-5-12-10(13-6-8)9-3-11-4-9;2*3-2(4,5)1(6)7/h5-7,9,11H,1-4H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEUWTYYBRSWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N=C2)C3CNC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

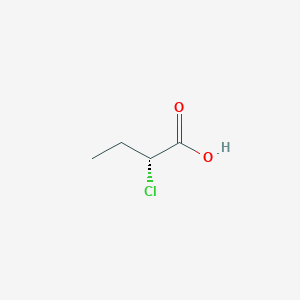
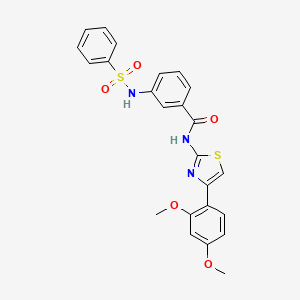
![N~4~-(3-chlorophenyl)-N~6~-(2-cyclohex-1-en-1-ylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2971494.png)
![9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971495.png)
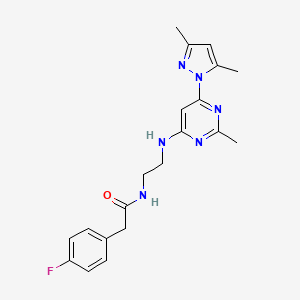

![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide](/img/structure/B2971503.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2971505.png)
![N-(4-acetylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2971506.png)
